tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique three-dimensional structure where an oxindole moiety is fused with another ring system. The spirocyclic structure imparts significant rigidity and three-dimensionality, making these compounds attractive for drug discovery and development due to their potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multistep processes. One efficient synthetic route includes the following steps:
Formation of the oxindole core: This can be achieved through the cyclization of α-haloacetanilides under Lewis acid catalysis.
Spirocyclization: The oxindole intermediate undergoes spirocyclization with a suitable pyrrolidine derivative.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such spirocyclic compounds often involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction: The oxindole moiety can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Cyclization reactions: The compound can participate in further cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirooxindoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
Scientific Research Applications
tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various proteins, potentially inhibiting their function. This can lead to the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: Another spirocyclic oxindole with similar biological activities.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: A spiroindole derivative with potential pharmaceutical applications.
Uniqueness
tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl and bromo substituents. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C16H19BrN2O3 |
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Molecular Weight |
367.24 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)12-10(17)5-4-6-11(12)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20) |
InChI Key |
XFQMKWOBPYMYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC=C3Br)NC2=O |
Origin of Product |
United States |
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